44-Homooligomycin B
Description
Contextualization within the Oligomycin (B223565) Class of Macrolide Antibiotics
44-Homooligomycin B belongs to the oligomycin class of antibiotics, a group of structurally complex macrolides produced by various species of Streptomyces bacteria. ontosight.aiwikipedia.orgnih.gov Macrolides are characterized by a large macrocyclic lactone ring, and oligomycins, in particular, feature a 26-membered ring fused to a spiroketal system. nih.govresearchgate.netacs.org These compounds are known for their potent biological effects, which include antifungal, antitumor, and immunosuppressive properties. researchgate.netacs.orgacs.org
The biological activity of oligomycins is primarily attributed to their ability to inhibit the F1Fo-ATP synthase, a crucial enzyme complex in the mitochondria responsible for the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. ontosight.aiwikipedia.orgresearchgate.net By blocking the proton channel (Fo subunit) of this enzyme, oligomycins disrupt the process of oxidative phosphorylation, leading to a halt in cellular energy production. wikipedia.org This mechanism of action underlies their potent effects on various biological systems.
Historical Perspective of Discovery and Initial Characterization
The parent compound, oligomycin, was first isolated from the soil bacterium Streptomyces diastatochromogenes in 1954. researchgate.netacs.org Subsequently, a number of related analogs, including this compound, have been discovered and characterized. This compound, along with its counterpart 44-Homooligomycin A, was isolated from the culture broth of Streptomyces bottropensis. scispace.comantibiotics-chemotherapy.ruresearchgate.net
Initial characterization of these new compounds involved extensive spectroscopic and X-ray crystallographic analyses to determine their precise chemical structures. researchgate.net These studies revealed that this compound differs from other oligomycins by the substitution of an ethyl group for a methyl group at a specific carbon position. researchgate.net Early research also highlighted its potent antitumor activities against various tumor cell lines in laboratory settings and in animal models. researchgate.netmedchemexpress.com Furthermore, it demonstrated activity against certain fungi but not against yeasts and bacteria. medchemexpress.com
Significance as a Research Probe in Cellular Bioenergetics and Biological Systems
The primary significance of this compound in academic research stems from its specific and potent inhibition of F1Fo-ATP synthase. ontosight.ai This property makes it an invaluable tool for studying cellular bioenergetics, the intricate processes by which cells generate and utilize energy. By using this compound, researchers can effectively shut down mitochondrial ATP production and observe the downstream consequences on various cellular functions.
This has profound implications for several areas of biological research:
Cancer Biology: Given that many cancer cells exhibit altered energy metabolism, a phenomenon known as the Warburg effect, inhibitors of ATP synthase like this compound are of great interest. ontosight.ai Research has explored its potential to selectively target cancer cells that are highly dependent on mitochondrial respiration. ontosight.airesearchgate.netmedchemexpress.com
Apoptosis and Cell Death: The disruption of cellular energy supply by this compound can trigger programmed cell death, or apoptosis. ontosight.ai This makes it a useful compound for investigating the signaling pathways that link cellular energy status to the machinery of cell death.
Neurodegenerative Diseases: Dysfunctional mitochondrial bioenergetics is a hallmark of several neurodegenerative disorders. The use of compounds like this compound can help to model and understand the metabolic deficits that contribute to neuronal cell death in these conditions. ontosight.ai
Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C46H74O12 | nih.gov |
| Class | Macrolide Antibiotic (Oligomycin) | ontosight.aiontosight.ai |
| Producing Organism | Streptomyces bottropensis | scispace.comantibiotics-chemotherapy.ruresearchgate.net |
| Primary Mechanism of Action | Inhibition of F1Fo-ATP synthase | ontosight.aiwikipedia.org |
Table 2: Research Applications of this compound
| Research Area | Application | Key Findings | Source |
| Cellular Bioenergetics | Inhibition of mitochondrial ATP synthesis | Allows for the study of oxidative phosphorylation and proton leak. | wikipedia.org |
| Cancer Research | Induction of apoptosis in tumor cells | Shows potential as an anti-tumor agent by targeting cancer cell metabolism. | ontosight.airesearchgate.netmedchemexpress.com |
| Neuroscience | Modeling mitochondrial dysfunction | Helps in understanding the role of bioenergetic failure in neurodegeneration. | ontosight.ai |
| Mycology | Antifungal agent | Active against certain filamentous fungi. | medchemexpress.com |
Properties
CAS No. |
125616-18-4 |
|---|---|
Molecular Formula |
C46H74O12 |
Molecular Weight |
819.1 g/mol |
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20Z,22R,25S,27S,28S)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C46H74O12/c1-12-33-18-16-14-15-17-26(4)43(53)45(11,55)44(54)32(10)41(52)31(9)40(51)30(8)39(50)25(3)19-22-38(49)56-42-29(7)35(21-20-33)57-46(34(42)13-2)37(48)23-27(5)36(58-46)24-28(6)47/h14-16,18-19,22,25-36,39,41-43,47,50,52-53,55H,12-13,17,20-21,23-24H2,1-11H3/b15-14-,18-16-,22-19+/t25-,26+,27-,28+,29?,30-,31-,32-,33-,34-,35-,36-,39+,41+,42+,43-,45+,46+/m0/s1 |
InChI Key |
VVNFPMGPKYNROA-MZRZIRKFSA-N |
SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2C([C@H]([C@@H]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)CC)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Synonyms |
44-homooligomycin B NK86-0279 I |
Origin of Product |
United States |
Discovery, Isolation, and Producing Organism Cultivation
Isolation from Streptomyces bottropensis Strains
44-Homooligomycin B, along with its counterpart 44-Homooligomycin A, was first isolated from the culture broth of the producing organism, Streptomyces bottropensis strain NK86-0279. nih.govresearchgate.net This discovery highlighted the potential of Streptomyces species as a valuable source of novel therapeutic agents. beilstein-journals.orgcore.ac.uk The structure of this compound was determined through spectroscopic and X-ray crystallographic analyses. nih.govresearchgate.net It is characterized by the substitution of an ethyl group for a methyl group at carbon 26, a feature that distinguishes it from other oligomycins. nih.gov
Streptomyces, a genus of Gram-positive bacteria, is well-documented for its ability to produce a wide array of secondary metabolites, including many clinically significant antibiotics. beilstein-journals.orgcore.ac.ukportlandpress.com The isolation of this compound from S. bottropensis further solidified the importance of this genus in natural product discovery. nih.govresearchgate.net
Fermentation Processes for Enhanced Production
The production of this compound is achieved through the fermentation of Streptomyces bottropensis. nih.govmedchemexpress.com Large-scale fermentation is a critical step in generating sufficient quantities of the compound for research and potential therapeutic applications. nih.gov The fermentation process involves cultivating the Streptomyces strain in a nutrient-rich medium under controlled conditions to encourage the biosynthesis of the desired macrolide. google.com
While specific details of the fermentation process for maximizing this compound yield are proprietary, general principles of Streptomyces fermentation for macrolide production are well-established. nih.govgoogle.com These processes typically involve the optimization of various parameters, including:
Medium Composition: The nutrient broth must contain suitable carbon and nitrogen sources, as well as essential minerals, to support robust bacterial growth and secondary metabolite production. rsc.org
Aeration and Agitation: Adequate oxygen supply and mixing are crucial for the aerobic Streptomyces to thrive and synthesize complex molecules like macrolides. beilstein-journals.orgrsc.org
pH and Temperature Control: Maintaining optimal pH and temperature throughout the fermentation process is essential for enzymatic activities involved in the biosynthetic pathways. google.comrsc.org
The fermentation broth, containing both the bacterial cells (mycelium) and the secreted metabolites, serves as the starting material for the subsequent extraction and purification steps. acs.orgmdpi.com
Chromatographic and Extraction Methodologies for Purification
Following fermentation, a multi-step process is employed to extract and purify this compound from the complex culture broth.
The initial step typically involves the separation of the mycelium from the fermentation broth through filtration, often aided by a filter agent like Celite. acs.org The target compound, being present in the mycelium, is then extracted using an organic solvent such as methanol (B129727). acs.org
The crude extract, containing a mixture of various compounds, is then subjected to a series of purification techniques. Liquid-liquid extraction is a common method used to partition the desired compound from the aqueous residue into an organic solvent like methylene (B1212753) chloride. acs.org Further removal of nonpolar materials can be achieved by washing with solvents like hexane. acs.org
Chromatography plays a pivotal role in the final purification of this compound. column-chromatography.com Various chromatographic techniques are employed to separate the compound from other closely related oligomycins and impurities. These methods include:
Column Chromatography: This technique, utilizing stationary phases like silica (B1680970) gel or reversed-phase materials (e.g., C18), is fundamental for separating compounds based on their polarity and size. beilstein-journals.orgcolumn-chromatography.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), offers high-resolution separation and is a powerful tool for obtaining highly pure this compound. googleapis.comgoogleapis.comcore.ac.uk
Other Chromatographic Methods: Techniques like Sephadex LH-20 gel filtration and flash chromatography are also utilized in the purification cascade to remove specific impurities. beilstein-journals.orgnih.gov
The purity of the final product is often assessed using analytical techniques such as thin-layer chromatography (TLC) and HPLC. column-chromatography.com The table below summarizes the key methodologies involved in the isolation and purification of this compound.
| Methodology | Purpose | Materials/Reagents |
| Fermentation | Production of the compound by Streptomyces bottropensis | Nutrient-rich culture medium |
| Filtration | Separation of mycelium from the fermentation broth | Celite |
| Solvent Extraction | Extraction of the compound from the mycelium and subsequent partitioning | Methanol, Methylene Chloride, Hexane |
| Column Chromatography | Initial purification of the crude extract | Silica Gel, Reversed-Phase (RP-18) |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purification | C18 columns, Acetonitrile, Water |
| Gel Filtration Chromatography | Removal of impurities based on size | Sephadex LH-20 |
Structural Elucidation and Stereochemical Assignment
Spectroscopic Analysis Techniques (Nuclear Magnetic Resonance, Mass Spectrometry)
The initial characterization of 44-Homooligomycin B involved a suite of spectroscopic methods to piece together its molecular structure. nih.gov High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was crucial in establishing its molecular formula as C₄₆H₇₄O₁₂. tandfonline.com Further mass spectrometric analysis provides predicted collision cross-section (CCS) values for various adducts, which is valuable for its identification and structural characterization. uni.lu
The spectroscopic characteristics of this compound indicated its relation to the oligomycin (B223565) family of compounds. tandfonline.com Its infrared (IR) spectrum showed absorption bands characteristic of hydroxyl (3469 cm⁻¹) and carbonyl (1705 cm⁻¹) functional groups, along with a band for a conjugated diene (1641 cm⁻¹). tandfonline.com The ultraviolet (UV) spectrum in methanol (B129727) exhibited absorption maxima around 225 nm, 232 nm, and 241 nm, which is a signature feature of this class of macrolides. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, played a pivotal role. tandfonline.com Detailed analysis of the NMR data for this compound revealed significant similarities to its close analogues, such as homooligomycin A and oligomycin E, which greatly aided in the preliminary assignment of its complex structure. tandfonline.com
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 819.52528 | 281.8 |
| [M+Na]⁺ | 841.50722 | 279.9 |
| [M+NH₄]⁺ | 836.55182 | 280.4 |
| [M+K]⁺ | 857.48116 | 285.0 |
| [M-H]⁻ | 817.51072 | 274.1 |
Data sourced from predicted values. uni.lu
X-ray Crystallographic Studies
While spectroscopic methods provided the foundational blueprint of this compound, single-crystal X-ray diffraction analysis delivered the ultimate, unambiguous confirmation of its three-dimensional structure and absolute stereochemistry. nih.govresearchgate.net This powerful technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed electron density map and, consequently, a precise atomic model. wikipedia.orgnih.gov
The crystal structure analysis of this compound provided definitive coordinates for its atoms, confirming the connectivity and complex stereochemical relationships within the molecule. acs.org These studies revealed that this compound crystallizes in an orthorhombic space group, a key detail in defining its solid-state architecture. acs.org
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Data sourced from comparative crystallographic analysis. acs.org
Comparative Structural Analysis with Oligomycin Analogues and Stereochemical Assignment
The structural elucidation of this compound was significantly aided by comparing it to other known members of the oligomycin family. acs.org this compound is a homologue of oligomycin, distinguished by the substitution of an ethyl group for a methyl group at the C-26 position of the macrolide ring. nih.govresearchgate.net
A detailed comparative X-ray analysis involving this compound, 21-hydroxyoligomycin A, and rutamycin A demonstrated that the core geometries of these molecules are "virtually identical". acs.org This structural homology is attributed to the inherent rigidity of the macrolide framework, which is constrained by a spiroketal system and the presence of alkenyl and carbonyl groups. acs.org The striking similarity in their solid-state conformations, despite crystallizing in different space groups and with different solvent molecules, strongly supports the validity of assigning a common absolute configuration across this class of spiroketal macrolides. acs.org This comparative approach was instrumental in unequivocally establishing the assignment of the numerous stereogenic centers within this compound. acs.org
Advanced Methodologies for Conformation in Solution
While X-ray crystallography provides a static picture of the molecule in a crystal lattice, understanding its conformation in solution is critical. For complex and flexible macrolides, advanced NMR techniques are the primary tools for such investigations. Although specific studies focusing solely on the solution conformation of this compound are not extensively detailed in the surveyed literature, research on its close structural relatives provides insight into the methodologies employed. For instance, complete assignments of the ¹H and ¹³C NMR spectra and studies of the solution conformations have been performed for oligomycin B and C. researchgate.net These studies utilize sophisticated 2D NMR experiments and computational modeling to map out the molecule's three-dimensional shape and dynamics in a solvent, which is more representative of its state in biological systems. Given the pronounced structural rigidity observed in the crystal structure of this compound, it is anticipated that its core conformation in solution would largely mirror that observed in the solid state. acs.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 44-Homooligomycin A |
| Oligomycin A |
| Oligomycin B |
| Oligomycin C |
| Oligomycin E |
| 21-hydroxyoligomycin A |
Biosynthetic Pathways and Genetic Engineering
Elucidation of the Type I Modular Polyketide Synthase (PKS) System
The backbone of 44-homooligomycin B is assembled by a Type I modular polyketide synthase (PKS) system. nih.govresearchgate.net These large, multifunctional enzymes operate in an assembly-line fashion to construct complex polyketide chains from simple acyl-CoA precursors. plos.org In the case of oligomycins, the biosynthetic gene cluster responsible for their production has been identified in various Streptomyces species, notably Streptomyces avermitilis. researchgate.netresearchgate.net
The oligomycin (B223565) biosynthetic gene cluster in S. avermitilis spans approximately 104 kilobases and contains 18 open reading frames (ORFs). researchgate.netsecondarymetabolites.org The core of this cluster is a set of seven large genes (olmA1-olmA7) that encode the modular PKS. researchgate.net These PKS modules are responsible for the stepwise condensation of extender units, primarily methylmalonyl-CoA and ethylmalonyl-CoA, to form the characteristic 26-membered macrocyclic lactone core of the oligomycins. researchgate.netplos.org The modular nature of these enzymes, where each module is responsible for one cycle of chain elongation, provides a blueprint for the final structure of the polyketide. plos.orgoup.com
The PKS system involved in oligomycin biosynthesis is considered a canonical modular type I PKS. plos.org Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. plos.orgoup.com The AT domain is particularly crucial as it selects the specific extender unit to be incorporated at each step of chain elongation. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may also be present within a module to modify the growing polyketide chain, leading to the diverse chemical structures observed in the oligomycin family. oup.com
Proposed Biosynthetic Intermediates and Enzyme Functions
The biosynthesis of this compound involves a series of proposed intermediates and the coordinated action of various enzymes encoded within the oligomycin gene cluster. Following the assembly of the polyketide backbone by the PKS, a number of post-PKS modifications occur to yield the final, biologically active molecule.
Key enzymes and their proposed functions in the oligomycin biosynthetic pathway include:
Polyketide Synthase (PKS): The olmA genes encode the multifunctional PKS enzymes that assemble the polyketide chain. researchgate.net The sequence of modules and their specific domains dictate the structure of the initial polyketide intermediate.
Thioesterase (TE): Encoded by olmC, this enzyme is believed to be responsible for the cyclization of the linear polyketide chain to form the 26-membered macrolactone ring. researchgate.net
Cytochrome P450 Hydroxylases: The gene cluster contains genes like olmB, which encodes a cytochrome P450 enzyme. researchgate.net These enzymes are proposed to carry out specific hydroxylation reactions on the macrolactone core at various positions, contributing to the structural diversity of oligomycin analogs.
Spirocyclase: The formation of the characteristic 6,6-spiroketal moiety is a critical step. While the precise enzyme has not been definitively characterized for oligomycin biosynthesis, homologous gene clusters, such as the one for ossamycin (B1233878), contain a putative spirocyclase (OssO) that may be involved in this transformation. plos.org
Regulatory Proteins: The olmR genes encode transcriptional regulatory proteins that likely control the expression of the entire biosynthetic gene cluster, ensuring the coordinated production of the necessary enzymes. researchgate.net
The biosynthesis of the unusual ethylmalonyl-CoA extender unit, which is incorporated to form the ethyl group at C26 in this compound, is facilitated by enzymes such as crotonyl-CoA reductase (ccrA) and 3-hydroxyacyl-CoA dehydrogenase (hbdA), also encoded within the gene cluster. researchgate.netnih.gov
Strategies for Biosynthetic Pathway Engineering and Modulation
The modular nature of the PKS system and the presence of discrete post-PKS modification enzymes make the oligomycin biosynthetic pathway a prime target for genetic engineering. manchester.ac.uk The goal of such engineering is often to produce novel "unnatural" natural products with potentially improved or altered biological activities.
Several strategies for engineering the oligomycin biosynthetic pathway can be envisioned:
Precursor-Directed Biosynthesis: This approach involves feeding the producing organism with synthetic analogs of the natural biosynthetic precursors. The biosynthetic machinery may then incorporate these analogs into the final structure, leading to the generation of novel derivatives.
Combinatorial Biosynthesis: This more advanced strategy involves the genetic manipulation of the PKS genes themselves. This can include:
Module Swapping: Exchanging entire modules between different PKS systems to create hybrid PKSs that produce novel polyketides.
Domain Swapping: Replacing individual domains within a module, for example, swapping an AT domain to alter the specificity for the extender unit.
Gene Inactivation or Overexpression: Deleting or increasing the expression of specific genes within the cluster can lead to the accumulation of biosynthetic intermediates or the increased production of specific analogs. illinois.eduplos.org
Heterologous Expression: The entire oligomycin biosynthetic gene cluster can be transferred and expressed in a different host organism. This can be advantageous for several reasons, including improved production titers and the ability to perform genetic manipulations more easily in the heterologous host.
These engineering strategies offer the potential to expand the chemical diversity of the oligomycin family, leading to the discovery of new compounds with enhanced therapeutic or agrochemical properties. manchester.ac.uk
Targeted Gene Disruption for Pathway Analysis
Targeted gene disruption is a powerful tool for elucidating the function of specific genes within a biosynthetic pathway. nih.govacs.org By inactivating a particular gene, researchers can observe the resulting changes in the metabolic profile of the organism, often leading to the accumulation of a specific biosynthetic intermediate. This information is invaluable for assigning a function to the disrupted gene.
In the context of oligomycin biosynthesis, targeted disruption of genes within the olm cluster has been instrumental in confirming their roles. For instance, deleting a gene encoding a cytochrome P450 hydroxylase and observing the absence of a specific hydroxyl group in the resulting oligomycin analog would provide strong evidence for the function of that enzyme. plos.org Similarly, disrupting the thioesterase gene would likely lead to the accumulation of the linear polyketide chain, confirming its role in cyclization.
A study on the related polyketide ossamycin demonstrated the power of this approach by selectively deleting genes encoding cytochrome P450 enzymes to probe their roles in the post-PKS oxidation of the macrocycle. plos.org Such experiments are crucial for building a comprehensive understanding of the biosynthetic pathway and provide a rational basis for future engineering efforts.
Molecular Mechanism of Action Research
Inhibition of Mitochondrial ATP Synthase (F0F1-ATPase)
44-Homooligomycin B, a member of the oligomycin (B223565) family of macrolide antibiotics, exerts its primary biological effect through the potent inhibition of mitochondrial ATP synthase. ontosight.aiplos.org This enzyme, also known as F0F1-ATPase, is a multi-subunit protein complex located in the inner mitochondrial membrane. nih.gov It plays a central role in cellular energy conversion. nih.gov The F0F1-ATPase complex consists of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded within the inner mitochondrial membrane and functions as a proton channel. researchgate.netfrontiersin.org
The inhibitory action of the broader oligomycin class, including this compound, specifically targets the F0 portion of the ATP synthase complex. wikipedia.orgnih.gov By binding to this domain, the compound effectively blocks the enzyme's function. wikipedia.org This inhibition disrupts the final step of cellular respiration, preventing the synthesis of ATP from ADP and inorganic phosphate. ontosight.ai The F0 domain is so named precisely because it is the binding region for oligomycin. nih.gov Research has shown that oligomycins are powerful inhibitors of this crucial enzyme, leading to significant downstream effects on cellular bioenergetics. plos.orgnih.gov
Key Characteristics of F0F1-ATPase Inhibition by Oligomycins
| Feature | Description | Reference |
|---|---|---|
| Target Enzyme | Mitochondrial ATP Synthase (F0F1-ATPase) | ontosight.airesearchgate.net |
| Target Domain | F0 domain (membrane-bound portion) | wikipedia.orgnih.govnih.gov |
| Primary Effect | Blockade of the enzyme's proton channel function | wikipedia.org |
| Functional Consequence | Prevention of ATP synthesis | ontosight.ai |
Impact on Oxidative Phosphorylation and Cellular Energy Metabolism
By blocking ATP synthase, this compound effectively uncouples this process. plos.orgnih.gov Although the electron transport chain's flow is significantly reduced, it may not be completely halted due to a phenomenon known as proton leak, where protons diffuse back into the matrix without passing through ATP synthase. wikipedia.org However, the primary pathway for ATP generation is severely impeded. researchgate.net This disruption of cellular energy production leads to a state of energetic stress and can trigger various downstream cellular events, including the induction of apoptosis (programmed cell death), particularly in cells with high energy demands like cancer cells. ontosight.aiplos.org The inability to efficiently produce ATP compromises numerous cellular functions that are vital for survival, growth, and proliferation. nih.gov
Identification and Characterization of Binding Sites within ATP Synthase Subunits
Research into the specific binding interactions of oligomycins has pinpointed the F0 domain as the target region. researchgate.netwikipedia.org More specifically, the binding site is located on the ring of 'c' subunits within the membrane-embedded F0 motor. nih.govmdpi.com The F0 domain acts as a proton-translocating motor, and the c-ring is a crucial component of this rotor. nih.gov
The antibiotic oligomycin binds to a site on the c subunits, which is equivalent to the binding site of the antitubercular drug bedaquiline. nih.gov Another inhibitor, N,N'-dicyclohexylcarbodiimide (DCCD), forms a covalent bond with a conserved carboxylic acid on the c subunit, highlighting the importance of this subunit in proton translocation and as a target for inhibitors. mdpi.com By binding to the c-ring, this compound physically obstructs the rotational movement of the rotor. This blockage prevents the translocation of protons through the channel, which is the necessary mechanical force that drives the conformational changes in the F1 domain required for ATP synthesis. wikipedia.orgusp.br
ATP Synthase Binding Site for Oligomycins
| Component | Location | Function | Reference |
|---|---|---|---|
| F0 Domain | Inner mitochondrial membrane | Proton channel and motor | researchgate.netnih.gov |
| c-subunit ring | Part of the F0 motor | Rotates to drive proton translocation | nih.govmdpi.com |
| Binding Action | Binds to the c-ring, obstructing rotation | Inhibits proton flow and ATP synthesis | wikipedia.orgnih.gov |
Investigation of Potential Secondary Molecular Targets and Complex Modes of Action
For the class of macrolides that target ATP synthase, the sensitivity of cancer cell lines has been correlated with the expression level of subunit 6 of the F0F1-ATPase, which is a known binding site for these compounds. researchgate.net However, the observation that some analogues retain potent activity even when F0F1-ATPase inhibition is less pronounced points toward a more intricate mechanism. researchgate.net These secondary effects could involve modulating other mitochondrial functions or interacting with other cellular pathways that are not yet fully characterized. Further research is required to determine if this compound specifically engages in such secondary interactions or possesses a more complex mode of action beyond its well-established role as an ATP synthase inhibitor.
Effects on Proton Translocation Across Mitochondrial Membranes
A direct consequence of this compound binding to the F0 domain of ATP synthase is the severe impairment of proton translocation across the inner mitochondrial membrane. researchgate.netwikipedia.org The electron transport chain actively pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force (an electrochemical gradient). usp.brnih.gov This gradient is composed of both a pH difference and an electrical potential. nih.gov
Under normal conditions, ATP synthase harnesses the energy of this gradient by allowing protons to flow back down into the matrix through its F0 channel. nih.gov This proton flow drives the rotation of the c-ring and γ subunit, which in turn powers ATP synthesis in the F1 domain. usp.br this compound acts as a molecular plug in this channel. wikipedia.org By blocking the F0 proton channel, it selectively suppresses this crucial proton translocation step. researchgate.net This inhibition decouples the proton gradient from ATP synthesis, effectively halting the primary energy-generating function of mitochondria. plos.orgnih.gov The existence of proton leak can be demonstrated by the collapse of the proton gradient when ATP synthase is inhibited by oligomycin. nih.gov
Biological Activities in Research Models Excluding Clinical Human Trials
Antitumor Activity in in vitro Cellular Models
44-Homooligomycin B has been identified as a compound with antitumor properties. It belongs to the oligomycin (B223565) class of macrolides, which are known inhibitors of mitochondrial F1F0 ATP synthase and can induce apoptosis in various cell types nih.gov. However, specific experimental data detailing the in vitro antitumor activity of this compound is not extensively documented in available literature.
Efficacy Against Various Tumor Cell Lines
The primary research identifying this compound described it as a "new antitumor antibiotic" nih.gov. This initial discovery suggests cytotoxic activity against cancer cells. However, specific data, such as the IC50 values against a panel of different tumor cell lines (e.g., leukemia, melanoma, lung carcinoma), is not available in the reviewed sources.
Induction of Apoptosis in Sensitive Cell Lines
As a member of the oligomycin family, this compound is expected to function as an inhibitor of ATP synthase, a mechanism known to trigger apoptosis (programmed cell death) in cancer cells nih.gov. The disruption of mitochondrial metabolism is a common pathway for inducing apoptosis. Nevertheless, specific studies demonstrating and quantifying the induction of apoptosis in sensitive cell lines directly by this compound are not detailed in the available scientific literature.
Correlation with ATP Synthase Subunit Expression Levels
Oligomycins typically exert their bioactivity by binding to and inhibiting the F0 subunit of ATP synthase, blocking the proton channel necessary for ATP production nih.gov. The sensitivity of cells to these inhibitors can be influenced by the expression levels and composition of ATP synthase subunits. While this is the established mechanism for the oligomycin class, specific research correlating the efficacy of this compound with the expression levels of particular ATP synthase subunits in cancer cells has not been detailed in the accessible literature.
Antifungal and Antifungal-like Activities
Oligomycins as a class are recognized for their potent, broad-spectrum antifungal properties nih.gov. They are produced by soil-dwelling Streptomyces species, which are known sources of various bioactive compounds, including antifungals nih.gov.
Activity Spectrum Against Fungal Pathogens (e.g., Magnaporthe oryzae Triticum)
While there is extensive research on the strong inhibitory effects of other oligomycins, such as Oligomycin B and Oligomycin F, against the wheat blast fungus Magnaporthe oryzae Triticum, specific data detailing the minimum inhibitory concentration (MIC) or activity spectrum of this compound against this or other fungal pathogens is not available in the reviewed sources.
Inhibition of Fungal Morphogenesis (Hyphal Growth, Conidiogenesis, Conidia Germination, Appressoria Formation)
Studies on related compounds have shown significant disruption of fungal development. For instance, Oligomycins B and F have been demonstrated to inhibit the mycelial growth of Magnaporthe oryzae Triticum, completely halt the formation of conidia (conidiogenesis), inhibit the germination of conidia, and suppress the formation of appressoria, which are critical for plant infection. However, direct experimental evidence detailing these specific morphological effects for this compound is not present in the available literature.
Immunomodulatory and Immunosuppressive Properties in Research Models
Oligomycins have been investigated for their effects on the immune system in various research models, demonstrating notable immunomodulatory and immunosuppressive properties. In studies involving human mesenchymal stem cells (MSCs), treatment with oligomycin was found to significantly enhance their intrinsic immunosuppressive activity. This was observed as an increased suppression of both CD4+ and CD8+ T cell proliferation. Furthermore, oligomycin was shown to boost the immunosuppressive effects of MSCs on pro-inflammatory CD4+ T cells, specifically the T-helper 1 (Th1) and T-helper 17 (Th17) subtypes.
In murine models, oligomycin has been shown to specifically target the function of TH17 cells. Administration of oligomycin led to a reduction in the production of Interleukin-17 (IL-17), a key cytokine produced by TH17 cells, in vivo. This inhibitory effect was also observed in ex vivo treatments of in vivo-derived effector TH17 cells, where oligomycin treatment resulted in a 40-60% reduction in IL-17+ cells. The compound also decreased the secretion of other TH17 signature cytokines such as GM-CSF, TNF, and IL-21.
Immunosuppressive Effects of Oligomycin in Research Models
| Research Model | Cell Type | Observed Effect |
|---|---|---|
| Human Mesenchymal Stem Cells (MSCs) | CD4+ and CD8+ T cells | Significantly increased suppression of proliferation. |
| Human Mesenchymal Stem Cells (MSCs) | Pro-inflammatory CD4+ T cells (Th1 and Th17) | Increased immunosuppressive activity. |
| Murine Model (in vivo) | TH17 cells | Reduced serum levels of IL-17. |
| Murine Effector TH17 cells (ex vivo) | TH17 cells | 40-60% reduction in IL-17+ cells and decreased secretion of GM-CSF, TNF, and IL-21. |
Activity against other Microorganisms in Research Settings (e.g., Nematodes)
The biological activity of oligomycins extends to other microorganisms, including nematodes, as demonstrated in research settings. Studies utilizing the model organism Caenorhabditis elegans have shown that oligomycin can impact fundamental physiological processes. Specifically, oligomycin has been used as a pharmacological inhibitor to investigate mitochondrial respiratory chain function in this nematode.
Research has shown that exposure to oligomycin leads to a significant reduction in the basal oxygen consumption rate (OCR) in C. elegans. This effect indicates an inhibition of mitochondrial respiration, a critical process for the nematode's survival. At a concentration of 50µM, oligomycin was found to cause a 35-40% decrease in the basal oxygen consumption rate.
Effect of Oligomycin on Caenorhabditis elegans
| Compound | Test Organism | Parameter Measured | Concentration | Observed Effect |
|---|---|---|---|---|
| Oligomycin | Caenorhabditis elegans | Basal Oxygen Consumption Rate (OCR) | 25 µM | Significant reduction in OCR. |
| Oligomycin | Caenorhabditis elegans | Basal Oxygen Consumption Rate (OCR) | 50 µM | 35-40% decrease in OCR. |
Structure Activity Relationship Sar Studies
Impact of C26 Substitution on Biological Activity
A defining structural characteristic of 44-homooligomycins is the substitution at the C26 position of the macrocyclic lactone ring. researchgate.netnih.gov 44-Homooligomycin B, along with its counterpart 44-Homooligomycin A, were discovered as novel antitumor antibiotics isolated from the culture broth of Streptomyces bottropensis. researchgate.netnih.gov The key difference between these two analogs is the presence of an ethyl group at C26 in this compound, which replaces a methyl group found in other oligomycins. researchgate.netnih.govresearchgate.net
This substitution directly influences the biological activity profile. Both 44-Homooligomycin A and B demonstrate potent antitumor activities against a range of tumor cells in vitro and have shown efficacy against Colon 26 carcinoma in vivo. researchgate.netnih.govmedchemexpress.com Their activity spectrum also includes antifungal properties against fungi like Aspergillus, Penicillium, and Fusarium. medchemexpress.commedchemexpress.com However, they are notably inactive against yeasts and bacteria. nih.govmedchemexpress.com The subtle change from a methyl to an ethyl group at C26 between different homooligomycin congeners is a critical determinant of the potency and specificity of their biological effects.
Table 1: Comparison of 44-Homooligomycin Analogs
| Compound Name | Producing Organism | Key Structural Feature | Biological Activity |
|---|---|---|---|
| 44-Homooligomycin A | Streptomyces bottropensis | Ethyl group at C26 | Antitumor (in vitro & in vivo), Antifungal. researchgate.netnih.govmedchemexpress.com |
| This compound | Streptomyces bottropensis | Ethyl group at C26 | Antitumor (in vitro & in vivo), Antifungal. researchgate.netnih.gov |
Role of Macrocyclic Lactone Ring System and Spiroketal Moieties in Bioactivity
The bioactivity of this compound is intrinsically linked to its complex architecture, which is characterized by a 26-membered α,β-unsaturated macrocyclic lactone. nih.govbiorxiv.orgplos.org This large ring is fused to a rigid bicyclic spiroketal system, which is a common feature among oligomycins. researchgate.netbiorxiv.orgplos.org This entire macrolide structure is fundamental for its primary mechanism of action: the inhibition of the F1F0 ATP synthase enzyme complex in mitochondria. nih.govbiorxiv.org
The F0 domain, a membrane-embedded proton channel of the ATP synthase, is the specific target of oligomycins. nih.govbiorxiv.org The binding of the macrolide to the c-ring of the F0 subunit blocks proton translocation, which in turn inhibits ATP synthesis and disrupts the process of oxidative phosphorylation. nih.govresearchgate.netpnas.org The spiroketal moiety is not merely a passive structural element; it is crucial for maintaining the specific three-dimensional conformation required for high-affinity binding to the target enzyme. cam.ac.uk Biosynthetic studies have shown that the stereospecific formation of the spiroketal is an enzyme-catalyzed key step. cam.ac.uknih.gov Deletion of the spiroacetal cyclase enzyme olmO abolishes the production of oligomycin (B223565), leading instead to the accumulation of metabolites that lack the spiroketal structure. cam.ac.uknih.gov This demonstrates that the integrity of the spiroketal-fused macrocycle is indispensable for the formation and, consequently, the potent biological activity of the final compound.
Systematic Chemical Modifications and Analog Synthesis for SAR Profiling
While SAR studies specifically on this compound are limited, research on the closely related Oligomycin A provides valuable insights into how chemical modifications can modulate biological activity. These studies serve as a blueprint for the potential synthesis of this compound analogs for SAR profiling. Modifications have generally targeted the macrocyclic ring and the side chains. nih.govresearchgate.net
One strategy involves the modification of the side chain attached to the spiroketal ring. For instance, converting the terminal hydroxyl group of Oligomycin A's side chain into an azide (B81097) group created a key intermediate for further synthesis. researchgate.net This azido-derivative and subsequent triazole-containing compounds were found to retain high cytotoxicity against human leukemia (K562) and colon carcinoma (HCT116) cell lines. nih.govresearchgate.net Another modification, the oxidation of the C33-hydroxyl group to a ketone, yielded 33-dehydrooligomycin A. This analog exhibited altered potency, being more potent against K562 cells but less potent against HCT116 cells compared to the parent Oligomycin A. nih.gov These findings highlight that even minor changes to the peripheral structure can significantly impact biological activity and selectivity.
Table 2: Effects of Chemical Modifications on Oligomycin A Analogs
| Parent Compound | Modification | Resulting Analog | Effect on Biological Activity |
|---|---|---|---|
| Oligomycin A | Oxidation of C33-OH | 33-dehydrooligomycin A | ~3.7x more potent vs. K-562 cells; ~1.7x less potent vs. HCT116 cells. nih.gov |
| Oligomycin A | Side-chain substitution | 33-azido-33-deoxy-oligomycin A | Retained high cytotoxicity against K562 and HCT116 cell lines. nih.govresearchgate.net |
| Oligomycin A | Side-chain substitution | 4-phenyltriazole derivative | Retained high cytotoxicity against K562 and HCT116 cell lines. researchgate.net |
Computational Modeling and Docking Studies for Ligand-Target Interactions
Computational modeling and molecular docking are powerful tools for elucidating the interactions between a ligand like this compound and its biological target, the F0F1-ATPase. nih.govacs.org These in silico methods can predict binding poses, calculate binding affinities, and rationalize observed SAR data at the molecular level. nih.govnih.gov
For the oligomycin class, docking studies have been performed to understand their binding within the F0 subunit of ATP synthase. nih.govsurrey.ac.uk These studies help identify key amino acid residues and specific functional groups on the inhibitor that are critical for binding. nih.gov For example, a docking study of 33-dehydrooligomycin A with F0F1-ATP synthase revealed a slight decrease in binding affinity compared to Oligomycin A, which correlated with its observed weaker antimicrobial activity against Streptomyces fradiae. nih.govresearchgate.net
Computational studies on various oligomycin forms (A, B, and C) have indicated that forms B and C may bind more tightly to the ATP synthase pocket than form A. nih.gov Such studies can derive an "induced fit" pocket, revealing that residues like Asn214 and other key proton-translocating residues are the main contact points for the inhibitor. nih.gov Similar modeling of this compound would involve docking its structure into a homology model of the target ATP synthase to predict its binding orientation and energy, thereby providing a theoretical basis for its potent antitumor activity and guiding the rational design of new, more effective analogs. acs.org
Advanced Analytical Methodologies for Research
High-Resolution Mass Spectrometry for Metabolomic Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of metabolomics, offering the precision required to analyze comprehensive arrays of metabolites in biological samples. au.dk This technique is essential for metabolic fingerprinting, which involves analyzing all detectable compounds in a sample to identify those that differentiate sample classes. au.dk In the context of 44-Homooligomycin B, HRMS provides the ability to generate a detailed profile of its and related metabolites' presence in a sample, which is a critical step in understanding its biosynthesis and mechanism of action. The high resolution and mass accuracy of instruments like the Q-Exactive allow for the clear separation of compounds that would otherwise be indistinguishable in lower-resolution analyses, thereby improving data quality and quantity. researchgate.net
The molecular formula for this compound has been determined as C₄₆H₇₄O₁₂. uni.lunih.gov HRMS analysis can confirm this composition by providing a highly accurate mass measurement. The predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for various adducts of the molecule. uni.lu This data aids in the compound's identification within complex mixtures. uni.lu For instance, untargeted metabolomics using Liquid Chromatography (LC) coupled with HRMS has been effectively used to create fingerprints of various substances and identify specific markers. mdpi.com
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts Data sourced from computational predictions. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 819.52528 | 281.8 |
| [M+Na]⁺ | 841.50722 | 279.9 |
| [M+NH₄]⁺ | 836.55182 | 280.4 |
| [M+K]⁺ | 857.48116 | 285.0 |
| [M-H]⁻ | 817.51072 | 274.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Complex Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool for elucidating the three-dimensional structure of organic molecules like this compound. mdpi.comnih.gov It allows for the non-destructive analysis of compounds, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. mdpi.comresearchgate.net The structure of this compound was originally deduced through a combination of spectroscopic analyses, including NMR and X-ray crystallography. nih.gov
The process of structural characterization involves a suite of NMR experiments:
¹H NMR: Identifies the number and type of hydrogen atoms.
¹³C NMR: Identifies the carbon skeleton of the molecule.
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to piece together molecular fragments. acs.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). acs.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting molecular fragments. acs.org
In the analysis of related oligomycin-class compounds, these techniques were used to meticulously map the molecular structure. acs.org For example, comparing the ¹³C NMR spectra of different oligomycins revealed significant shifts in specific carbon signals (such as C-19, C-20, C-23), indicating structural differences at those positions. acs.org This comparative analysis, which can show the superposition of related structures like 21-hydroxyoligomycin A and rutamycin A, is vital for confirming the unique structural features of this compound. acs.org
Table 2: Application of NMR Techniques for Structural Elucidation of this compound
| NMR Experiment | Type of Information Provided | Relevance to this compound |
| ¹H NMR | Reveals proton environments and their integrations. | Determines the number and chemical nature of hydrogen atoms in the molecule. |
| ¹³C NMR | Provides a count of unique carbon atoms and their chemical shifts. | Characterizes the carbon backbone of the macrolide structure. acs.org |
| COSY | Maps correlations between J-coupled protons. | Establishes connectivity between adjacent protons, helping to trace out spin systems within the structure. acs.org |
| HSQC | Shows one-bond correlations between protons and heteronuclei (e.g., ¹³C). | Assigns protons to their directly attached carbon atoms. acs.org |
| HMBC | Shows 2- and 3-bond correlations between protons and heteronuclei. | Connects different fragments of the molecule to assemble the complete planar structure. acs.org |
Chromatographic Techniques for Purity Assessment and Isolation of Related Compounds
Chromatographic methods are indispensable for the isolation of this compound from its natural source and for the assessment of its purity. The compound was first isolated from the culture broth of Streptomyces bottropensis. nih.gov This process typically involves a series of chromatographic steps to separate the target compound from a complex mixture of other metabolites produced by the microorganism.
Techniques such as High-Performance Liquid Chromatography (HPLC) are central to both the purification and purity analysis of natural products. In the isolation phase, preparative HPLC can be used to obtain the compound in high purity. For purity assessment, analytical HPLC coupled with a detector like a Diode-Array Detector (DAD) can confirm the sample's homogeneity. The development of efficient liquid-liquid chromatography methods has also been presented as a rapid alternative to conventional techniques like column chromatography, which can be time-consuming and lead to sample loss. mdpi.com These advanced methods can yield target compounds with purity levels exceeding 97%. mdpi.com The isolation of this compound would involve separating it from closely related analogs, such as 44-Homooligomycin A, which was co-isolated from the same organism. nih.gov
Bioassay-Guided Fractionation and Analysis
Bioassay-guided fractionation is a strategy used to systematically separate components of a mixture and test them for biological activity, leading to the isolation of active compounds. mdpi.comresearchgate.net This was the approach that led to the discovery of this compound as a new antitumor antibiotic. nih.gov The process begins with a crude extract from a biological source, in this case, the culture broth of Streptomyces bottropensis. nih.gov
The crude extract is separated into various fractions using chromatographic techniques. Each fraction is then tested in a specific biological assay. For this compound, these assays would have targeted its cytotoxic or antifungal properties. nih.gov Fractions showing high activity are selected for further rounds of separation and testing until a pure, active compound is isolated. mdpi.comresearchgate.net
Research has shown that this compound exhibits potent antitumor activities against various tumor cell lines in vitro and is active against Colon 26 carcinoma in vivo. nih.govmedchemexpress.com It also possesses antifungal activity against fungi like Aspergillus and Penicillium, but not against bacteria or yeast. nih.govmedchemexpress.com This specific activity profile would have guided the fractionation process, allowing researchers to home in on the compound responsible for the desired effect.
Table 3: Biological Activities of this compound Identified Through Bioassays
| Activity Type | Target | Efficacy | Citation(s) |
| Antitumor | Various tumor cells (in vitro) | Potent activity | nih.gov |
| Antitumor | Colon 26 carcinoma (in vivo) | Active | nih.govmedchemexpress.com |
| Antifungal | Aspergillus, Penicillium, Fusarium | Active | medchemexpress.com |
| Antibacterial | Gram-positive and Gram-negative bacteria | No activity | nih.gov |
| Antifungal | Yeast | No activity | nih.gov |
Research Applications and Tool Development
Utilization as a Biochemical Probe for Mitochondrial Function Studies
44-Homooligomycin B serves as a critical tool for the detailed investigation of mitochondrial function. Its primary utility lies in its specific inhibition of mitochondrial ATP synthase, the enzyme complex responsible for the final step of oxidative phosphorylation. sigmaaldrich.comgoogle.com
As a member of the oligomycin (B223565) class, this compound blocks the proton channel (F0 subunit) of the ATP synthase. taylorandfrancis.comsigmaaldrich.comnih.gov This action effectively halts ATP production linked to the electron transport chain. Researchers leverage this blockade to experimentally distinguish and quantify different states of mitochondrial respiration. For instance, in cellular respirometry studies using techniques like Seahorse XF analysis, the addition of an oligomycin-class inhibitor is a standard step. The resulting decrease in the oxygen consumption rate (OCR) is used to calculate the proportion of mitochondrial respiration that is specifically coupled to ATP synthesis. This provides a direct measure of the cell's ATP production capacity via oxidative phosphorylation. medchemexpress.commedchemexpress.com
Furthermore, the inhibition by compounds like this compound allows for the study of "proton leak," which is the residual oxygen consumption that persists after ATP synthase is blocked. sigmaaldrich.com This measurement is crucial for understanding mitochondrial efficiency and the degree of mitochondrial uncoupling, a process implicated in various physiological and pathological states. sigmaaldrich.com By inducing a state of chemical hypoxia, these inhibitors also enable the study of cellular responses to energy stress and mitochondrial dysfunction, making them indispensable probes for dissecting the intricate workings of the cell's powerhouse. medchemexpress.comnih.gov Fluorescent probes can then be used to evaluate the resulting alterations in mitochondrial membrane potential and the production of reactive oxygen species. journaljmsrr.com
Application in Cellular Energy Metabolism Research
The ability of this compound to precisely inhibit mitochondrial ATP synthesis makes it an important agent in the broader study of cellular energy metabolism. sigmaaldrich.com By blocking the main pathway for aerobic energy production, the compound forces cells to adapt their metabolic strategies, providing a window into their metabolic flexibility and dependencies. idu.ac.idtandfonline.com
A key application is in cancer research. Many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), but the role of oxidative phosphorylation remains critical. Applying an ATP synthase inhibitor like this compound can help elucidate the extent to which cancer cells rely on mitochondrial respiration for survival and proliferation. nih.govidu.ac.id Inhibiting this pathway can lead to apoptosis (programmed cell death) in cells that cannot compensate through glycolysis, identifying potential therapeutic vulnerabilities. sigmaaldrich.comtaylorandfrancis.com
This tool is also valuable in studying the metabolic profiles of stem cells. Research has shown that stem cells undergo a metabolic shift from glycolysis to oxidative phosphorylation during differentiation. sigmaaldrich.com By using this compound to block the mitochondrial pathway, researchers can investigate the mechanisms that govern this metabolic reprogramming and its importance for maintaining pluripotency or directing cell fate. sigmaaldrich.com Similarly, in fields like neurobiology and immunology, understanding how different cell types respond to the inhibition of mitochondrial ATP production provides fundamental insights into their function and survival under stress. biorxiv.org
Potential in Agrochemical Research for Crop Protection
The oligomycin class of compounds, including this compound, exhibits significant biological activity against various pests and pathogens, indicating a strong potential for applications in agrochemical research. taylorandfrancis.com The fungicidal properties of oligomycins are particularly notable. medchemexpress.comnih.govresearchgate.net
Research has demonstrated that related compounds, such as Oligomycin C, show potent inhibitory activity against a range of economically important plant pathogenic fungi. medchemexpress.combiorxiv.org These include:
Aspergillus niger
Alternaria alternata
Botrytis cinerea (the causative agent of gray mold)
Phytophthora capsici (a destructive oomycete pathogen) medchemexpress.com
This compound itself has been reported to have activity against fungi such as Aspergillus, Penicillium, and Fusarium, though not against bacteria or yeast. nih.gov Since the F1F0-ATP synthase is a highly conserved enzyme, its inhibition is a viable mechanism for broad-spectrum antifungal agents. The development of new crop protection products is essential for food security, and nature-derived compounds like this compound offer promising starting points for novel fungicides. Further research could focus on optimizing its efficacy, stability, and safety profile for agricultural use.
Integration into Materials Science Research for Modulating Cellular Responses
A novel and promising application for this compound is emerging at the intersection of materials science and immunology. Specifically, it is being investigated for integration with bioabsorbable polymers to modulate the body's response to medical implants. sigmaaldrich.com
Bioabsorbable materials, such as polylactide (PLA), are widely used in medical devices. However, their degradation can sometimes trigger a chronic inflammatory response, known as a foreign body response, which can lead to fibrosis and implant failure. sigmaaldrich.com This inflammatory response is driven by immune cells like macrophages, which become metabolically activated upon exposure to the polymer's breakdown products.
Recent research has focused on controlling this cellular response by modulating the energy metabolism of these immune cells. A patent has disclosed compositions where a metabolic inhibitor, specifically naming this compound, is combined with a bioabsorbable polymer like PLA. sigmaaldrich.com The compound can be incorporated into the polymer matrix or coated onto its surface. sigmaaldrich.com By inhibiting ATP synthase in the surrounding macrophages, this compound can alter their metabolic state and dampen the proinflammatory response, thereby reducing inflammation and fibrosis and improving the biocompatibility and integration of the implant. sigmaaldrich.com This represents an innovative materials science approach, using a biochemical tool to directly manipulate cellular behavior at the site of implantation.
Future Directions in 44 Homooligomycin B Research
Elucidation of Undiscovered Mechanisms of Action
While the primary mechanism of action for 44-Homooligomycin B is the inhibition of mitochondrial F-ATP synthase, the full spectrum of its cellular interactions and downstream effects remains an active area of investigation. ontosight.ai The potent and often selective cytotoxicity exhibited by oligomycins against various cancer cell lines suggests that its mechanism may be more complex than simple ATP depletion. researchgate.net
Future research will likely focus on identifying potential secondary biological targets. It is plausible that this compound interacts with other proteins involved in cellular energy homeostasis or signaling pathways that are crucial for cancer cell survival. For instance, some studies on related oligomycins suggest a potential role in inhibiting P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer, and disrupting the localization of oncogenic proteins like K-Ras to the plasma membrane. researchgate.net Investigating these possibilities for this compound could reveal novel therapeutic strategies.
Furthermore, a deeper understanding of how the inhibition of F-ATP synthase by this compound specifically leads to apoptosis in certain cell types is needed. ontosight.ai This involves dissecting the intricate signaling cascades that are triggered by the disruption of cellular energy metabolism. Research could explore the interplay between ATP synthase inhibition, the generation of reactive oxygen species (ROS), the mitochondrial permeability transition pore (mPTP), and the activation of caspase-dependent apoptotic pathways. nih.gov
Advanced Biosynthetic Engineering for Optimized Production or Novel Analogues
The production of this compound is dependent on its fermentation from Streptomyces species. nih.gov Advanced biosynthetic engineering presents a powerful avenue for both optimizing the production of this compound and for generating novel analogues with improved properties. The biosynthetic gene cluster for oligomycin (B223565) A in Streptomyces avermitilis has been sequenced, providing a roadmap for genetic manipulation. plos.org This knowledge can be applied to the producing strain of this compound to enhance its yield.
Metabolic engineering strategies could involve overexpressing key biosynthetic genes, deleting genes for competing metabolic pathways, or optimizing fermentation conditions. researchgate.netmdpi.com For example, inactivating genes involved in the biosynthesis of other secondary metabolites could redirect metabolic flux towards the production of this compound. researchgate.net
Moreover, biosynthetic engineering offers the exciting prospect of creating novel analogues of this compound. By manipulating the polyketide synthase (PKS) and post-PKS modification enzymes within the biosynthetic pathway, it may be possible to introduce specific chemical modifications to the core structure. acs.orgnih.gov This could lead to the generation of a library of this compound derivatives with altered potency, selectivity, or pharmacokinetic properties. For instance, modifications could be targeted to enhance its anti-tumor activity while potentially reducing its toxicity to normal cells. researchgate.net The discovery of a gene, ossO, in the ossamycin (B1233878) biosynthetic gene cluster with homology to a gene in the oligomycin cluster, which may encode a novel spirocyclase, opens up further possibilities for engineering the spiroketal moiety of these macrolides. plos.org
Development of Highly Selective and Potent Research Tools
This compound and its parent compounds have long been utilized as valuable research tools for studying mitochondrial function and oxidative phosphorylation. ontosight.ainih.gov However, the development of derivatives with even greater selectivity and potency would significantly enhance their utility. The goal is to create molecular probes that can target specific subunits or functional states of the F-ATP synthase with high precision.
The F-ATP synthase is a complex molecular machine with distinct F1 and Fo domains. pnas.org Developing inhibitors that can selectively target either the ATP synthesis or hydrolysis activity of the enzyme is of great interest. oncotarget.com For example, the molecule BTB06584 has been identified as a selective inhibitor of mitochondrial ATPase activity without compromising ATP synthesis, providing a valuable tool to dissect the distinct roles of these two functions. oncotarget.com Engineering analogues of this compound that exhibit similar or even more refined selectivity could provide unprecedented insights into the regulation of cellular bioenergetics, particularly in the context of diseases like cancer where metabolic reprogramming is a key feature. oncotarget.com
Furthermore, creating photoaffinity-labeled derivatives of this compound, similar to what has been done with other ATP synthase inhibitors, could enable the precise identification of its binding sites on the enzyme complex. pnas.org This information is crucial for understanding the molecular basis of its inhibitory activity and for the rational design of more potent and selective inhibitors.
Exploration of Novel Research Applications in Diverse Biological Systems
The foundational role of F-ATP synthase in cellular energy production means that inhibitors like this compound have potential research applications across a wide range of biological systems and disease models. ontosight.ai While its anti-fungal and anti-tumor properties are the most studied, its effects on other systems are ripe for exploration. medchemexpress.commedchemexpress.com
The ability of oligomycins to modulate cellular energy metabolism makes them interesting tools for studying neurodegenerative diseases, which are often associated with mitochondrial dysfunction. ontosight.ai Investigating the effects of this compound on neuronal cells and in models of diseases such as Alzheimer's or Parkinson's could provide new insights into the role of bioenergetics in these conditions.
In the field of immunology, the immunomodulatory properties of some F-ATP synthase inhibitors are beginning to be recognized. nih.gov Exploring whether this compound can modulate the function of immune cells could open up new avenues for research into autoimmune diseases and immunotherapies for cancer.
Furthermore, the potent activity of oligomycins against various plant pathogens suggests a potential application in agricultural research. nih.govplos.org this compound and its derivatives could be investigated as potential leads for the development of new fungicides to combat crop diseases. biorxiv.orgoup.com For instance, a related compound, 40-homooligomycin B, has shown promising antifungal activity against plant pathogens. frontiersin.org
Q & A
Q. How can researchers ensure reproducibility in measuring this compound’s IC values across labs?
- Methodological Answer : Adopt the MISB (Minimum Information for Synthetic Biology) standards for reporting cell line identifiers, passage numbers, and assay conditions (e.g., serum concentration, incubation time). Share raw data (e.g., fluorescence plate reader outputs) in public repositories like Zenodo .
Comparative and Evolutionary Studies
Q. What phylogenetic analyses support the evolutionary conservation of this compound’s target binding sites in ATP synthase?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
